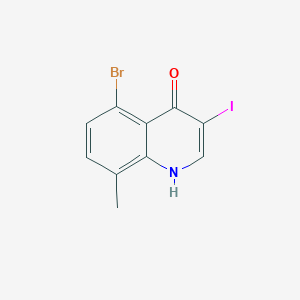

5-Bromo-3-iodo-8-methylquinolin-4-ol

Overview

Description

5-Bromo-3-iodo-8-methylquinolin-4-ol: is a chemical compound with the molecular formula C10H7BrINO and a molecular weight of 363.98 g/mol . This compound is known for its wide range of applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-8-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the bromination and iodination of 8-methylquinolin-4-ol. The reaction conditions often require the use of bromine and iodine reagents under controlled temperature and pH conditions to ensure selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain high-quality product suitable for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-8-methylquinolin-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Coupling: Palladium catalysts (Pd) and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-iodo-8-methylquinolin-4-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-8-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-8-methylquinolin-4-ol

- 3-Iodo-8-methylquinolin-4-ol

- 5-Chloro-3-iodo-8-methylquinolin-4-ol

Uniqueness

5-Bromo-3-iodo-8-methylquinolin-4-ol is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can enhance its efficacy in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

5-Bromo-3-iodo-8-methylquinolin-4-ol is a halogenated quinoline derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and research findings, supplemented with relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H7BrINO, with a molecular weight of 363.98 g/mol. The synthesis typically involves multi-step organic reactions, including bromination and iodination processes that require controlled conditions to ensure selective halogenation at the quinoline ring.

Synthetic Routes

- Bromination : Using bromine reagents under acidic conditions.

- Iodination : Employing iodine reagents in a similar reaction environment.

- Purification : Techniques such as recrystallization and chromatography are used to achieve high purity suitable for pharmaceutical applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

These results indicate that the compound has comparable efficacy to standard antimicrobial agents, suggesting its potential as a therapeutic candidate .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. The compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of signaling pathways critical for cancer cell survival .

In vitro studies have demonstrated that derivatives of quinoline compounds can significantly reduce cell viability in several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 0.114 µM to 0.183 µM, indicating potent cytotoxic effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound may interfere with DNA replication or modulate apoptotic pathways, leading to increased cell death in malignant cells.

Case Studies

Several studies have documented the biological activity of quinoline derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A series of halogenated quinoline derivatives were tested against multiple bacterial strains, revealing that modifications at specific positions on the quinoline ring can enhance antimicrobial potency .

- Cytotoxicity Assays : Research demonstrated that certain substitutions on the quinoline structure significantly improved anticancer activity, with some derivatives showing IC50 values lower than 0.1 µM against various cancer cell lines .

Properties

IUPAC Name |

5-bromo-3-iodo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO/c1-5-2-3-6(11)8-9(5)13-4-7(12)10(8)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDDDOFPHDLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.